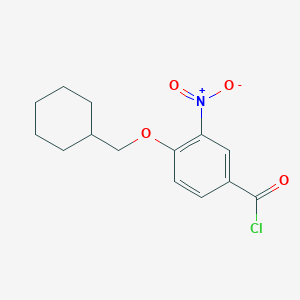
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with a cyclohexylmethyloxy group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride typically involves the reaction of 4-hydroxy-3-nitrobenzoic acid with cyclohexylmethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate temperatures.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic conditions.
Hydrolysis: Water or aqueous base at room temperature.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction.
Carboxylic acids: from hydrolysis.
科学的研究の応用
4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The acyl chloride group undergoes nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately converting it to an amino group.
Hydrolysis: The acyl chloride group reacts with water, forming a tetrahedral intermediate that breaks down to yield the carboxylic acid and hydrochloric acid.
類似化合物との比較
4-(Cyclohexylmethyloxy)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
4-(Cyclohexylmethyloxy)-3-aminobenzoyl chloride: Similar structure but with an amino group instead of a nitro group.
4-(Cyclohexylmethyloxy)-3-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acyl chloride group.
Uniqueness: 4-(Cyclohexylmethoxy)-3-nitrobenzoyl chloride is unique due to the presence of both the acyl chloride and nitro groups, which provide distinct reactivity patterns and potential for diverse chemical transformations.
特性
分子式 |
C14H16ClNO4 |
|---|---|
分子量 |
297.73 g/mol |
IUPAC名 |
4-(cyclohexylmethoxy)-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C14H16ClNO4/c15-14(17)11-6-7-13(12(8-11)16(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChIキー |
JKGIWPBPJSGTCB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














